Introduction: The Role of (S)-(+)-Doxazosin-d8 in Modern Pharmaceutical Analysis
Introduction: The Role of (S)-(+)-Doxazosin-d8 in Modern Pharmaceutical Analysis
An In-Depth Technical Guide to the Physicochemical Properties and Analytical Applications of (S)-(+)-Doxazosin-d8
(S)-(+)-Doxazosin-d8 is the deuterated analogue of the (S)-enantiomer of Doxazosin, a potent and selective α1-adrenergic receptor antagonist. Doxazosin is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. In the realm of drug development and clinical pharmacology, the precise quantification of active pharmaceutical ingredients (APIs) like Doxazosin in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies[1][3]. (S)-(+)-Doxazosin-d8 serves as an indispensable tool in these analyses, functioning as a high-fidelity internal standard for mass spectrometry-based assays[3][4][5].
The incorporation of eight deuterium atoms into the piperazine moiety of the Doxazosin molecule renders it chemically identical to the parent compound in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer[6]. This key characteristic allows it to co-elute with the unlabeled analyte and experience similar matrix effects and variations during sample processing, thereby providing a highly accurate and precise means of quantification[6][7]. This guide provides a comprehensive overview of the physicochemical properties of (S)-(+)-Doxazosin-d8, its exact mass, and its application in validated bioanalytical methodologies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (S)-(+)-Doxazosin-d8. It is important to note that while the molecular formula, weight, and exact mass are specific to the deuterated compound, some experimental parameters like melting point and pKa are often reported for the non-deuterated parent compound, Doxazosin, due to the scarcity of published data for the isotopically labeled analogue. The physicochemical properties of the deuterated and non-deuterated forms are expected to be very similar.
| Property | Value | Source |
| Chemical Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | [8] |
| Molecular Formula | C₂₃H₁₇D₈N₅O₅ | [9][10] |
| Molecular Weight | 459.53 g/mol | [9][10][11] |
| Exact Mass | 459.23578288 Da | [8] |
| Monoisotopic Mass | 459.23578288 Da | [8] |
| Appearance | White to off-white solid | [11][12] |
| Solubility | Soluble in DMSO and Methanol | [4][11][12] |
| Melting Point (of Doxazosin) | 289-290°C | [12] |
| pKa (of Doxazosin) | 6.52 ± 0.50 (Predicted) | [12] |
| CAS Number | 1126848-44-9 | [3][8][10] |
The Significance of Exact Mass in High-Resolution Mass Spectrometry
The exact mass of a molecule is the calculated mass of an ion with a specific isotopic composition. For (S)-(+)-Doxazosin-d8, the exact mass is 459.23578288 Da[8]. This high level of precision is fundamental to its function as an internal standard in high-resolution mass spectrometry (HRMS).
In a typical LC-MS/MS experiment, both the unlabeled Doxazosin (exact mass: ~451.1883 Da) and the deuterated internal standard, (S)-(+)-Doxazosin-d8, are introduced into the mass spectrometer. The mass difference of approximately 8 Da, due to the replacement of eight protons with eight deuterons, allows the instrument to easily distinguish between the analyte and the internal standard. HRMS instruments can measure m/z values with high accuracy and resolution, which provides an unambiguous identification of both compounds, even in complex biological matrices where other endogenous or exogenous compounds may be present. This specificity is crucial for the validation of bioanalytical methods according to regulatory guidelines[13].
Application in Bioanalytical Methods: A Workflow Overview
(S)-(+)-Doxazosin-d8 is predominantly used as an internal standard for the quantification of Doxazosin in biological samples such as plasma and serum[3][14]. The underlying principle is that the ratio of the analytical signal of the analyte to that of the known concentration of the internal standard is used for quantification. This approach effectively corrects for any loss of analyte during sample preparation and for variations in instrument response[7][15].
Below is a diagram illustrating a typical workflow for the quantification of Doxazosin in human plasma using (S)-(+)-Doxazosin-d8 as an internal standard.
Caption: Workflow for Doxazosin quantification using a deuterated internal standard.
Exemplary Experimental Protocol: Quantification of Doxazosin in Human Plasma by LC-MS/MS
This protocol is a representative example based on common practices in bioanalytical laboratories for the quantification of Doxazosin.
1. Preparation of Stock and Working Solutions:
- Doxazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxazosin in methanol.
- (S)-(+)-Doxazosin-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-(+)-Doxazosin-d8 in methanol.
- Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of (S)-(+)-Doxazosin-d8 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the (S)-(+)-Doxazosin-d8 working solution and vortex briefly. The addition of the internal standard at this early stage is crucial to account for variability in the subsequent steps.
- Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.
- Vortex vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
- Doxazosin: Q1 (Precursor Ion) -> Q3 (Product Ion)
- Doxazosin-d8: Q1 (Precursor Ion + 8 Da) -> Q3 (Product Ion)
- The specific m/z values for the precursor and product ions would be optimized for the specific instrument being used.
4. Data Analysis:
- A calibration curve is constructed by plotting the peak area ratio of Doxazosin to (S)-(+)-Doxazosin-d8 against the known concentrations of the calibration standards.
- The concentration of Doxazosin in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
(S)-(+)-Doxazosin-d8 is a critical analytical reagent that enables the accurate and precise quantification of Doxazosin in complex biological matrices. Its physicochemical properties, particularly its exact mass, are leveraged in modern LC-MS/MS techniques to ensure the reliability of bioanalytical data. The use of such stable isotope-labeled internal standards is a cornerstone of high-quality research in pharmacology and drug development, ultimately contributing to the safe and effective use of therapeutic agents like Doxazosin.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25214235, Doxazosin D8. Retrieved March 25, 2026, from [Link].
-
ResearchGate. Chromatograms for the analysis of doxazosin in drug-free human plasma... Retrieved March 25, 2026, from [Link].
-
Veeprho. Doxazosin-D8 | CAS 1126848-44-9. Retrieved March 25, 2026, from [Link].
-
Axios Research. S-Doxazosin-d8 - CAS - 104874-86-4 (non-d). Retrieved March 25, 2026, from [Link].
-
SciSpace. Determination of doxazosin in different matrices: a review. Retrieved March 25, 2026, from [Link].
-
Pharmaffiliates. Doxazosin-impurities. Retrieved March 25, 2026, from [Link].
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved March 25, 2026, from [Link].
-
ResearchGate. Synthesis of a New Doxazosin-Related Compound. Retrieved March 25, 2026, from [Link].
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved March 25, 2026, from [Link].
-
ResearchGate. A complete study of Doxazosin characterization. Retrieved March 25, 2026, from [Link].
-
PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Retrieved March 25, 2026, from [Link].
-
MacCoss Lab Software. Retention Time shifts using deuterated internal standards. Retrieved March 25, 2026, from [Link].
Sources
- 1. Doxazosin Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 2. scispace.com [scispace.com]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Doxazosin D8 | C23H25N5O5 | CID 25214235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. S-Doxazosin-d8 - CAS - 104874-86-4 (non-d) | Axios Research [axios-research.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Doxazosin-D8 - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. Doxazosin | 74191-85-8 [chemicalbook.com]
- 13. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
